molecular formula C17H13BrN2O2 B322746 N-(4-anilinophenyl)-5-bromo-2-furamide

N-(4-anilinophenyl)-5-bromo-2-furamide

Cat. No.: B322746
M. Wt: 357.2 g/mol
InChI Key: XNHYSHHREHCMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Anilinophenyl)-5-bromo-2-furamide is a synthetic small molecule characterized by a furan ring substituted with a bromine atom at the 5-position and an amide linkage to a 4-anilinophenyl group.

Properties

Molecular Formula

C17H13BrN2O2

Molecular Weight

357.2 g/mol

IUPAC Name

N-(4-anilinophenyl)-5-bromofuran-2-carboxamide

InChI

InChI=1S/C17H13BrN2O2/c18-16-11-10-15(22-16)17(21)20-14-8-6-13(7-9-14)19-12-4-2-1-3-5-12/h1-11,19H,(H,20,21)

InChI Key

XNHYSHHREHCMNZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The table below compares N-(4-anilinophenyl)-5-bromo-2-furamide with five structurally related compounds, highlighting differences in substituents, molecular weights, and bioactivity:

Compound Name Core Structure Substituents (R Groups) Molecular Weight (g/mol) Key Bioactivity/IC50 Values References
This compound Furan-2-carboxamide R1 = 5-Br; R2 = 4-Anilinophenyl ~333.14 (estimated) Hypothesized DGC inhibition (no direct data)
N-(4-Anilinophenyl)benzamide Benzamide R = 4-Anilinophenyl 287.32 IC50: 1 µM (VC2370), 17.83 µM (WspR); anti-biofilm activity
5-Bromo-N-(4-bromophenyl)-2-furamide Furan-2-carboxamide R1 = 5-Br; R2 = 4-Bromophenyl 344.99 No direct bioactivity reported; bromine enhances lipophilicity
5-Bromo-N-(4-isopropylphenyl)-2-furamide Furan-2-carboxamide R1 = 5-Br; R2 = 4-Isopropylphenyl 308.18 Unknown bioactivity; isopropyl group may improve membrane permeability
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide Furan-2-carboxamide R1 = 2-Cl-Ph; R2 = 4-SO2NH2Ph 350.77 Sulfamoyl group enhances solubility; unconfirmed anti-biofilm effects
Sulfasalazine Salicylate-azo 398.39 IC50: 200–360 µM (DGCs); anti-inflammatory and anti-biofilm properties

Mechanistic and Functional Insights

DGC Inhibition: The benzamide analog (N-(4-anilinophenyl)benzamide) inhibits DGCs in V. cholerae (VC2370) and P. aeruginosa (WspR) with IC50 values of 1 µM and 17.83 µM, respectively. This activity is attributed to interactions with the GGDEF domain’s active site, disrupting c-di-GMP synthesis . However, this remains speculative without direct evidence.

Anti-Biofilm Activity: N-(4-anilinophenyl)benzamide reduces biofilm formation in V. cholerae and P. The furan-based analog may exhibit similar limitations. Sulfasalazine, though less potent (IC50: 200–360 µM), shows broad-spectrum DGC inhibition, suggesting that bulkier substituents (e.g., sulfonamide) may reduce efficacy compared to smaller halogenated groups .

For example, 5-bromo-N-(4-bromophenyl)-2-furamide has a molecular weight of 344.99 g/mol, which may limit bioavailability compared to lighter analogs like N-(4-anilinophenyl)benzamide (287.32 g/mol) . The 4-anilinophenyl group facilitates π-π stacking and hydrogen bonding with enzyme active sites, as observed in crystallographic studies of related pyrimidine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.